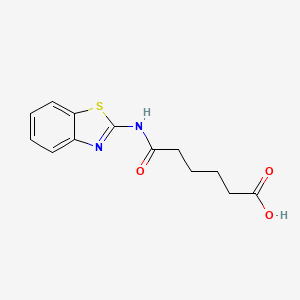

5-(Benzothiazol-2-ylcarbamoyl)-pentanoic acid

Description

Properties

IUPAC Name |

6-(1,3-benzothiazol-2-ylamino)-6-oxohexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3S/c16-11(7-3-4-8-12(17)18)15-13-14-9-5-1-2-6-10(9)19-13/h1-2,5-6H,3-4,7-8H2,(H,17,18)(H,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUIGXJGQENXXEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)NC(=O)CCCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzothiazol-2-ylcarbamoyl)-pentanoic acid typically involves the reaction of 2-aminobenzenethiol with a suitable carboxylic acid derivative. One common method is the cyclization of 2-aminothiophenols with carbon dioxide in the presence of diethylsilane, catalyzed by 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) at high pressure . Another approach involves the use of substituted aldehydes in the presence of sodium bisulfite as a catalyst .

Industrial Production Methods

Industrial production methods for benzothiazole derivatives often involve multi-step reactions that are optimized for high yield and purity. These methods may include the use of microwave irradiation, one-pot multicomponent reactions, and other advanced techniques to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-(Benzothiazol-2-ylcarbamoyl)-pentanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the benzothiazole ring to its corresponding dihydro or tetrahydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

5-(Benzothiazol-2-ylcarbamoyl)-pentanoic acid has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules and materials.

Biology: The compound has potential as a bioactive molecule with applications in drug discovery and development.

Mechanism of Action

The mechanism of action of 5-(Benzothiazol-2-ylcarbamoyl)-pentanoic acid involves its interaction with specific molecular targets and pathways. The benzothiazole ring can interact with various enzymes and receptors, modulating their activity. For example, benzothiazole derivatives have been shown to inhibit enzymes like decaprenylphosphoryl-β-D-ribose 20-epimerase (DprE1), which is involved in the biosynthesis of essential bacterial cell wall components .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share a pentanoic acid backbone but differ in substituents, influencing their properties and applications:

*Note: Molecular formulas and weights for compounds marked with * are inferred from nomenclature due to incomplete data in evidence.

Key Differences and Implications

Substituent Effects on Reactivity

- 5-(Benzyloxycarbonyl)pentanoic acid lacks heteroatoms in its substituent, making it more hydrophobic and suitable for esterification reactions in polymer chemistry .

Commercial Availability

- The target compound is available from multiple suppliers (e.g., Chemenu, Chong Da Prostaglandin Fine Chemicals) , whereas 5-[(Benzyloxy)carbamoyl]pentanoic acid has only one supplier listed , limiting accessibility for research.

Biological Activity

5-(Benzothiazol-2-ylcarbamoyl)-pentanoic acid is a compound with significant biological activity, particularly in the field of medicinal chemistry. This article explores its mechanism of action, biochemical properties, and potential therapeutic applications, supported by data tables and case studies.

Target Enzyme : The primary target of this compound is the enzyme decaprenylphosphoryl-β-D-ribose 20-epimerase (DprE1) . This enzyme plays a crucial role in the arabinan biosynthesis pathway in Mycobacterium tuberculosis.

Mode of Action : The compound inhibits DprE1, leading to the disruption of the cell wall synthesis in M. tuberculosis, which ultimately results in the inhibition of bacterial growth and proliferation.

The biochemical properties of this compound are largely influenced by its benzothiazole core , which is known for its diverse biological activities. Benzothiazole derivatives have been documented to exhibit significant anti-tubercular , anticancer , and anti-inflammatory properties.

Cellular Effects

Research indicates that this compound demonstrates potent anti-proliferative effects against various cancer cell lines. For instance, it has shown significant inhibitory activity against human cancer cell lines with IC50 values comparable to established chemotherapeutics .

Antimicrobial Activity

- Study : A study evaluating the antimicrobial efficacy of various benzothiazole derivatives found that this compound exhibited notable activity against M. tuberculosis, with an IC50 value indicating effective inhibition of bacterial growth.

Anticancer Activity

- Case Study : In vitro assays demonstrated that this compound significantly inhibited the proliferation of several cancer cell lines, including MCF-7 and A549, with IC50 values ranging from 6.26 µM to 10 µM , indicating its potential as an anticancer agent .

Data Table: Biological Activity Overview

| Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Anti-tubercular | Mycobacterium tuberculosis | 12.0 | |

| Anticancer (MCF-7) | Human breast cancer cells | 6.26 | |

| Anticancer (A549) | Human lung cancer cells | 10.0 |

Synthetic Routes

The synthesis of this compound typically involves the reaction of 2-aminobenzenethiol with a suitable carboxylic acid derivative, often utilizing advanced techniques such as microwave irradiation to enhance yield and purity.

Q & A

Q. What are the standard synthetic routes for 5-(Benzothiazol-2-ylcarbamoyl)-pentanoic acid, and how can purity be validated?

The compound can be synthesized via carbodiimide-mediated coupling between benzothiazol-2-amine and pentanoic acid derivatives. For example, ethyl ester intermediates (e.g., ethyl 5-(2-(2-phenylacetamido)thiazol-5-yl)pentanoate) are hydrolyzed under alkaline conditions to yield the carboxylic acid, achieving yields up to 91% . Purity is validated using NMR (e.g., δ 12.02 and 12.18 ppm for acidic protons) and HPLC. Saponification and chromatographic purification are critical to remove unreacted precursors .

Q. How is structural characterization performed for this compound?

NMR in DMSO- is used to confirm the benzothiazole and pentanoic acid moieties. Key signals include aromatic protons (δ 7.16–7.35 ppm for benzothiazole), methylene groups (δ 2.22–2.71 ppm), and broad singlet peaks for NH/OH protons (δ 12.02–12.18 ppm) . Mass spectrometry (HRMS) or elemental analysis further validates molecular weight and composition.

Advanced Research Questions

Q. How can synthetic protocols be optimized to improve yield and scalability?

Optimization involves:

- Catalyst selection : Using HOBt/DCC coupling agents to enhance amide bond formation efficiency.

- Solvent systems : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Temperature control : Refluxing esters in ethanol/water (3:1) during hydrolysis minimizes side reactions .

- Purification : Gradient elution in reverse-phase HPLC (C18 column) resolves closely related impurities .

Q. What strategies address contradictory data in biological activity studies?

Discrepancies in bioactivity (e.g., antioxidant vs. pro-oxidant effects) may arise from assay conditions or structural analogs. For example:

- Radical scavenging assays : Compare reactivity with oxidizing radicals (e.g., OH, ) using pulse radiolysis. Compound 2 in showed superior scavenging due to benzyl vs. phenyl substituents .

- Dose-response profiling : Test across concentrations (1–100 µM) to identify non-linear effects.

- Metabolite analysis : LC-MS/MS can detect degradation products that alter activity .

Q. How do computational methods predict the compound’s reactivity and stability?

Density functional theory (DFT) at the M05-2X/6-311+G(d,p) level models radical interactions. For example:

- Thermodynamic feasibility : Calculations confirm dimer anion formation (4Se–Se bonds) during one-electron oxidation .

- Transient species : TDDFT predicts λmax values for radical intermediates, aligning with experimental spectra .

- Solvent effects : SMD continuum models simulate aqueous vs. lipid environments to predict bioavailability .

Q. What are the key considerations for designing analogs with enhanced bioactivity?

- Substituent effects : Electron-withdrawing groups (e.g., -NO) on the benzothiazole ring increase electrophilicity and radical scavenging .

- Linker flexibility : Varying pentanoic acid chain length (C3–C6) modulates membrane permeability, as seen in biotin derivatives .

- Steric hindrance : Bulky substituents (e.g., tert-butyl esters) improve metabolic stability .

Methodological Notes

- Spectral Data : Always cross-reference NMR shifts with synthetic intermediates (e.g., ethyl esters at δ 1.50–1.56 ppm for CH groups) to confirm reaction progress .

- Antioxidant Assays : Use competitive kinetics with ABTS or DPPH to quantify radical scavenging efficiency .

- Theoretical Models : Validate computational predictions with experimental kinetics (e.g., transient absorption spectroscopy) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.